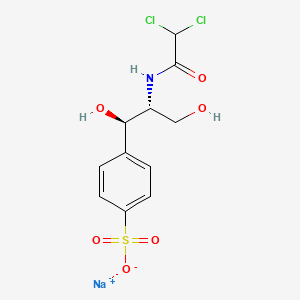
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonylphenyl group, dichloroacetylamino group, and propanediol backbone. It is often used in research due to its specific reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the sulfonylphenyl group: This step involves the sulfonation of a phenyl ring, which can be achieved using reagents like sulfuric acid or chlorosulfonic acid.
Introduction of the dichloroacetylamino group: This step involves the reaction of the sulfonylphenyl intermediate with dichloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the propanediol backbone: The final step involves the coupling of the dichloroacetylamino-sulfonylphenyl intermediate with a propanediol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The dichloroacetyl group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt involves its interaction with specific molecular targets. The sulfonylphenyl group may interact with enzymes or receptors, while the dichloroacetylamino group may inhibit certain biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-threo-1-(4-Sulfonylphenyl)-2-acetylamino-1,3-propanediol Sodium Salt
- D-threo-1-(4-Sulfonylphenyl)-2-bromoacetylamino-1,3-propanediol Sodium Salt
Uniqueness
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Propriétés
IUPAC Name |
sodium;4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZEJZHFNJQOE-VTLYIQCISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849598 |
Source


|
| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903508-30-5 |
Source


|
| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)

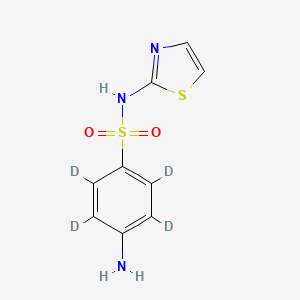

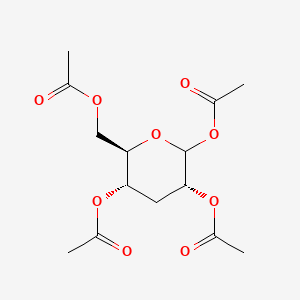

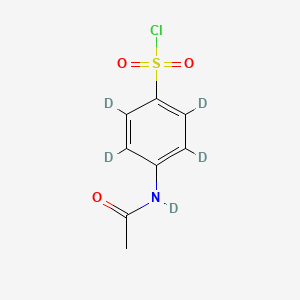
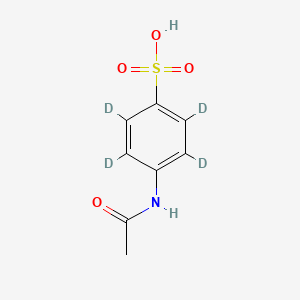

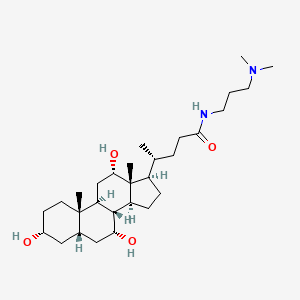

![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)


